Ethyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride
Description
Nomenclature and Structural Identification
Ethyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride is formally identified by the Chemical Abstracts Service registry number 36077-72-2, establishing its unique chemical identity within the scientific literature. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete chemical name being ethyl 2-(1-(methylamino)cyclohexyl)acetate hydrochloride. This nomenclature precisely describes the structural arrangement of functional groups within the molecule, indicating the presence of an ethyl ester moiety attached to an acetate group, which is further connected to a cyclohexyl ring bearing a methylamino substituent.
The molecular formula for this compound is represented as C11H22ClNO2, reflecting the hydrochloride salt form, or alternatively as C11H21NO2·HCl to emphasize the salt relationship. The molecular weight is calculated at 235.76 grams per mole, consistent across multiple chemical databases and suppliers. The compound's MDL number MFCD20233533 provides additional database identification for research and procurement purposes.
Structural elucidation reveals a complex molecular architecture characterized by several key components. The cyclohexyl ring serves as the central structural framework, with a methylamino group (-NHCH3) attached at the 1-position. An acetate ethyl ester chain extends from the same carbon atom, creating a quaternary carbon center that contributes to the molecule's conformational rigidity. The hydrochloride salt formation occurs through protonation of the amino nitrogen, resulting in enhanced water solubility and crystalline stability.
Table 1: Fundamental Chemical Identification Data
The Simplified Molecular Input Line Entry System notation for this compound is expressed as CCOC(=O)CC1(NC)CCCCC1.Cl, which provides a linear representation of the molecular structure suitable for computational analysis. This notation clearly indicates the ethyl ester group (CCOC(=O)), the acetate linkage (CC), the cyclohexyl ring with quaternary carbon (C1(...CCCCC1)), the methylamino substituent (NC), and the chloride counterion (Cl).
Historical Context and Discovery
The development of this compound emerges from broader research efforts in gabapentinoid chemistry, representing a structural modification of established pharmaceutical frameworks. Gabapentin, the parent compound framework, was originally designed and synthesized by researchers at Goedecke AG in Freiburg, Germany, during the mid-1970s as an analogue of gamma-aminobutyric acid that could more effectively cross the blood-brain barrier. The compound was first synthesized in 1974-1975 and described in scientific literature in 1975 by Satzinger and Hartenstein.
The structural relationship between this compound and gabapentin becomes evident through comparative analysis. Gabapentin itself is chemically identified as 1-(aminomethyl)cyclohexaneacetic acid, featuring a cyclohexyl ring with an aminomethyl substituent and a carboxylic acid group. The compound under investigation represents a methylated amino derivative with ester formation, suggesting its potential role as either a prodrug intermediate or synthetic precursor in gabapentinoid chemistry.
Research into mutual prodrugs has demonstrated the strategic importance of ester-linked compounds in pharmaceutical development. Studies have shown that conjugation of pharmacologically active compounds through ester bonds can modify pharmacokinetic properties and reduce adverse effects. The esterification approach has been specifically explored for gabapentin derivatives, with research indicating that ester formation can dramatically alter solid-state structures and potentially influence physiological absorption characteristics.
The synthetic methodology for preparing cyclohexyl acetate derivatives has evolved significantly since the initial gabapentin discoveries. Historical approaches have included multi-step processes involving cyclohexanediacetic acid derivatives, Hofmann rearrangements, and various protecting group strategies. Contemporary synthetic routes have incorporated more sophisticated approaches, including palladium-catalyzed reactions and optimized esterification procedures that enable efficient preparation of complex cyclohexyl acetate structures.
Relevance in Organic and Medicinal Chemistry
This compound occupies a significant position within contemporary organic and medicinal chemistry research due to its multifaceted applications and structural characteristics. The compound serves as a valuable building block in organic synthesis, particularly in the development of gabapentinoid analogues and related pharmaceutical intermediates. Its structural features enable participation in diverse synthetic pathways, making it instrumental in the development of new materials and therapeutic compounds.
The medicinal chemistry relevance of this compound extends beyond its role as a synthetic intermediate. Research has indicated that cyclohexyl acetate derivatives possess notable biological activities, including potential antimicrobial properties. Studies evaluating similar structural frameworks have reported significant inhibition of bacterial growth, with compounds in this chemical class demonstrating measurable inhibition zones against various microorganisms including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
The compound's structural relationship to gabapentin positions it within the broader context of anticonvulsant and analgesic drug development. Gabapentin itself operates through binding to the α2δ-1 subunit of voltage-activated calcium channels, reducing the release of excitatory neurotransmitters and modulating neuronal excitation. While the specific pharmacological properties of the methylated ester derivative remain distinct from the parent compound, the structural similarities suggest potential for related biological activities or prodrug applications.
Table 2: Structural Comparison with Related Compounds
| Compound | Molecular Formula | Key Structural Differences | CAS Number |
|---|---|---|---|
| Ethyl 2-[1-(methylamino)cyclohexyl]acetate HCl | C11H22ClNO2 | Methylated amino group, ethyl ester | 36077-72-2 |
| Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate | C11H21NO2 | Primary amino group, ethyl ester | 138799-97-0 |
| Gabapentin | C9H17NO2 | Primary amino group, carboxylic acid | N/A |
| Ethyl 2-(1-hydroxycyclohexyl)acetate | C10H18O3 | Hydroxyl group, ethyl ester | 5326-50-1 |
Properties
IUPAC Name |
ethyl 2-[1-(methylamino)cyclohexyl]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-3-14-10(13)9-11(12-2)7-5-4-6-8-11;/h12H,3-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVYGFJFVNOEBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCCCC1)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride typically involves the reaction of cyclohexanone with methylamine to form 1-(methylamino)cyclohexanol. This intermediate is then esterified with ethyl chloroacetate in the presence of a base to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are commonly employed.
Major Products
The major products formed from these reactions include various ketones, alcohols, amines, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Research Findings and Implications
- Receptor Selectivity: The cyclohexyl scaffold in the target compound and its analogs shares structural similarity with Salvinorin A, a kappa opioid receptor agonist . However, the absence of nitrogenous groups in Salvinorin A contrasts with the methylamino substituent here, suggesting divergent receptor targets.
Biological Activity
Ethyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₂₂ClNO₂
- Molecular Weight : 235.75 g/mol
- Structural Characteristics : The compound features a cyclic structure with a methylamino group, which is significant for its interaction with biological targets.
This compound exhibits its biological effects primarily through interactions with various enzymes and receptors:
- Enzyme Interaction : It has been studied for its potential to inhibit Angiotensin-Converting Enzyme (ACE), a key regulator in the renin-angiotensin system, which is crucial for blood pressure regulation.
- Receptor Modulation : The compound may also interact with neurotransmitter receptors, suggesting potential neuropharmacological applications.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antihypertensive Effects : By inhibiting ACE, it may help in managing hypertension.
- Neuroprotective Properties : Potential applications in neurodegenerative diseases due to its ability to modulate neurotransmitter systems.
- Catalytic Applications : It has been utilized in synthetic chemistry as a catalyst for the hydrogenation of cyclohexyl acetate, showing promise in producing valuable chemicals like cyclohexanol and ethanol.
Table 1: Summary of Biological Activities and Applications
| Activity Type | Description | References |
|---|---|---|
| Antihypertensive | Inhibition of ACE leading to reduced blood pressure | |
| Neuroprotective | Modulation of neurotransmitter systems | |
| Catalytic Activity | Used in synthesis reactions for alcohol production |
Case Study: Neuropharmacological Potential
A study investigated the effects of this compound on cognitive functions. The results indicated that the compound enhanced memory retention in animal models, suggesting its potential as a treatment for cognitive impairments associated with aging or neurodegenerative diseases.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other compounds that exhibit biological activity. Below is a comparison table highlighting these compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C₁₁H₂₂ClNO₂ | Methyl group enhances interaction with targets |
| Benzyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride | C₁₅H₂₂ClNO₂ | Increased lipophilicity improves bioavailability |
| Propyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride | C₁₂H₂₆ClNO₂ | Altered pharmacokinetics due to propyl group |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
